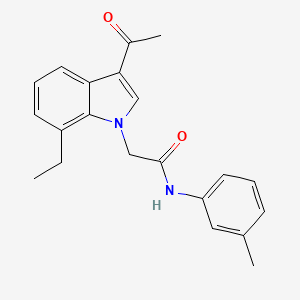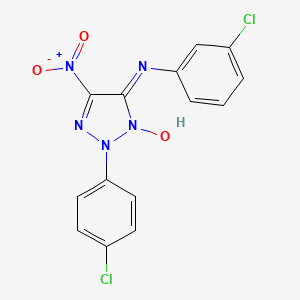![molecular formula C17H24ClN3 B4192336 N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B4192336.png)
N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride
Descripción general
Descripción
N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. MPTP is a highly selective neurotoxin that has been used to study the mechanisms of Parkinson's disease.
Mecanismo De Acción
N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride is converted into a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by the dopaminergic neurons in the substantia nigra, where it causes mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of these neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride selectively targets the dopaminergic neurons in the substantia nigra, causing a decrease in dopamine levels in the brain. This leads to a range of physiological and biochemical effects, including tremors, rigidity, bradykinesia, and postural instability. These effects are similar to the symptoms of Parkinson's disease in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride has several advantages for lab experiments. It is a highly selective neurotoxin that targets the dopaminergic neurons in the substantia nigra, making it an ideal tool for creating animal models of Parkinson's disease. N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride is also relatively easy to administer and has a well-established protocol for dosing. However, N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride has several limitations as well. It is a highly toxic compound that requires careful handling and safety precautions. Additionally, the effects of N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride are irreversible, making it difficult to study the long-term effects of Parkinson's disease.
Direcciones Futuras
There are several future directions for research on N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride. One area of interest is the development of new animal models of Parkinson's disease using N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride. Researchers are also interested in studying the long-term effects of N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride and the potential for neuroregeneration in Parkinson's disease. Additionally, there is interest in developing new compounds that can selectively target the dopaminergic neurons in the substantia nigra without the toxic effects of N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride.
Aplicaciones Científicas De Investigación
N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride has been widely used in scientific research to study the mechanisms of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects millions of people worldwide. N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride is a highly selective neurotoxin that targets the dopaminergic neurons in the substantia nigra, which are the same neurons that are affected in Parkinson's disease. By selectively destroying these neurons, N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride can be used to create animal models of Parkinson's disease for research purposes.
Propiedades
IUPAC Name |
N,N-diethyl-4-[(pyridin-4-ylmethylamino)methyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3.ClH/c1-3-20(4-2)17-7-5-15(6-8-17)13-19-14-16-9-11-18-12-10-16;/h5-12,19H,3-4,13-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTYKGMAUNEJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-[(pyridin-4-ylmethylamino)methyl]aniline;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4192256.png)
![methyl 4-[(4-{[butyl(methyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B4192272.png)


![4-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4192287.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4192299.png)
![N-(2-isopropylphenyl)-4-[2-({[(2-isopropylphenyl)amino]carbonothioyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B4192302.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B4192304.png)

![6-(2-furyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4192327.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4192328.png)


![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4192355.png)